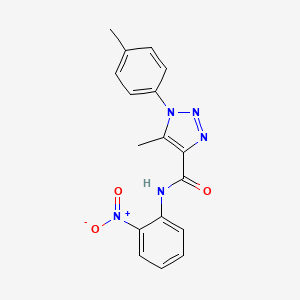

5-methyl-1-(4-methylphenyl)-N-(2-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-methyl-1-(4-methylphenyl)-N-(2-nitrophenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3/c1-11-7-9-13(10-8-11)21-12(2)16(19-20-21)17(23)18-14-5-3-4-6-15(14)22(24)25/h3-10H,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCFRRQXEFMWQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(4-methylphenyl)-N-(2-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The subsequent steps involve the introduction of the methyl, methylphenyl, and nitrophenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(4-methylphenyl)-N-(2-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic reagents like sodium azide (NaN3) or alkyl halides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

5-methyl-1-(4-methylphenyl)-N-(2-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s triazole ring is known for its bioactivity, making it a candidate for studying enzyme inhibition and receptor binding.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-methyl-1-(4-methylphenyl)-N-(2-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The nitrophenyl group may also play a role in the compound’s bioactivity by participating in redox reactions or forming hydrogen bonds with target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar bioactivities.

Nitrophenyl derivatives: Compounds with nitrophenyl groups often have similar redox properties and can participate in similar chemical reactions.

Carboxamide derivatives: These compounds have similar structural features and can be used in similar applications.

Uniqueness

5-methyl-1-(4-methylphenyl)-N-(2-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of its triazole ring, nitrophenyl group, and carboxamide functionality. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

5-methyl-1-(4-methylphenyl)-N-(2-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has gained attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies.

Synthesis

The synthesis of this compound involves several steps:

- Cycloaddition Reaction : The triazole ring is typically formed through a cycloaddition reaction between an azide and an alkyne.

- Substitution Reactions : Methyl and phenyl groups are introduced through various substitution reactions.

- Catalysts and Solvents : Common catalysts include copper(I) iodide, with solvents like dimethylformamide (DMF) facilitating the reactions .

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies have shown that derivatives of triazole compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 1.1 μM to 2.6 μM .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of thymidylate synthase, a key enzyme in DNA synthesis. Compounds have demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Inhibition Studies : Certain derivatives have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The antimicrobial efficacy is linked to structural features that enhance binding to bacterial enzymes .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor:

- Acetylcholinesterase (AChE) Inhibition : Some derivatives have demonstrated AChE inhibitory activity, which is crucial for treating neurodegenerative diseases. For example, specific compounds showed IC50 values around 0.23 μM, indicating strong inhibitory potential compared to standard drugs .

Case Studies

The biological activity of this compound can be attributed to:

Q & A

Q. Key Optimization Parameters :

| Parameter | Optimal Condition | Impact |

|---|---|---|

| Catalyst | CuI (5 mol%) | Minimizes side products |

| Solvent | DMF (anhydrous) | Enhances coupling efficiency |

| Temperature | 0°C → RT (slow warming) | Prevents decomposition |

Basic: How should researchers characterize the molecular structure and confirm regioselectivity of the triazole ring?

Methodological Answer:

Regioselectivity (1,4- vs. 1,5-disubstituted triazole) is confirmed via:

- NMR Spectroscopy : ¹H NMR shows distinct peaks for triazole protons (δ 7.8–8.2 ppm for 1,4-isomer; δ 7.2–7.6 ppm for 1,5-isomer) .

- X-ray Crystallography : Resolve ambiguity by growing single crystals (solvent: DCM/hexane) and analyzing bond angles (e.g., N1–C4–C5 = 109.5° for 1,4-regioisomer) .

- IR Spectroscopy : Confirm carboxamide formation via N–H stretch (~3300 cm⁻¹) and C=O stretch (~1650 cm⁻¹) .

Advanced: How can crystallographic data resolve discrepancies in reported biological activities of triazole derivatives?

Methodological Answer:

Contradictions in biological data (e.g., antimicrobial vs. anticancer activity) often arise from substituent effects or assay variability . To address this:

Structural Analysis : Compare X-ray structures (e.g., torsion angles, hydrogen bonding) of active vs. inactive analogs. For example, the nitrophenyl group in the target compound enhances π-π stacking with kinase ATP-binding pockets .

SAR Studies : Synthesize derivatives with systematic substituent variations (e.g., –NO₂ → –NH₂) and test in standardized assays (e.g., MTT for cytotoxicity).

Computational Validation : Perform molecular docking (AutoDock Vina) to predict binding affinities against targets like EGFR or COX-2 .

Q. Validation Metrics :

- Dynamic Light Scattering (DLS) for particle size.

- LC-MS/MS to quantify cellular uptake.

Advanced: How can researchers reconcile conflicting data on metabolic stability in hepatic microsomal assays?

Methodological Answer:

Discrepancies may stem from species-specific metabolism or assay conditions . To resolve:

Cross-Species Comparison : Test stability in human vs. rat liver microsomes (HLM/RLM) with NADPH cofactor .

Metabolite ID : Use LC-HRMS to identify oxidation (e.g., –CH₃ → –COOH) or nitro-reduction pathways .

Enzyme Inhibition : Co-incubate with CYP3A4 inhibitors (ketoconazole) to assess isoform-specific degradation .

Q. Example Half-Life Data :

| Species | t₁/₂ (min) | Major Metabolite |

|---|---|---|

| Human | 45 | Nitro-reduced amine |

| Rat | 12 | Methyl-oxidized acid |

Basic: What are the best practices for evaluating in vitro cytotoxicity while avoiding assay interference?

Methodological Answer:

Assay Selection : Use resazurin (Alamar Blue) over MTT for nitro-containing compounds to avoid false positives from nitroreductase activity .

Controls : Include a vehicle control (DMSO) and positive control (doxorubicin).

Dose Range : Test 0.1–100 µM with 48–72 hr exposure (logarithmic spacing).

Confirmatory Assays : Validate hits with clonogenic or caspase-3/7 activation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.